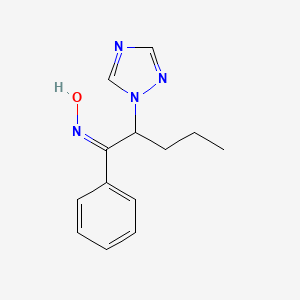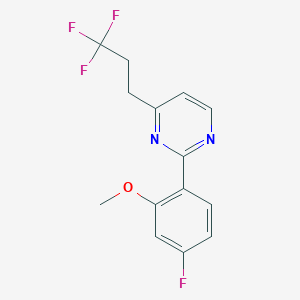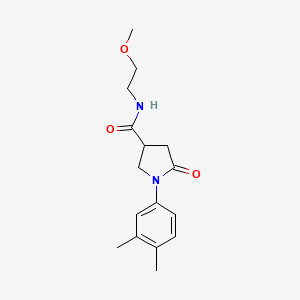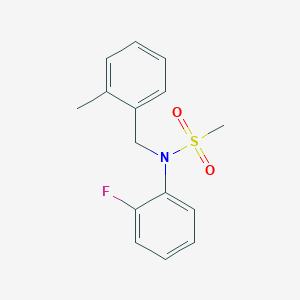
1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide, also known as CX717, is a nootropic compound that has been extensively studied for its cognitive enhancing properties. It belongs to the class of ampakines, which are positive allosteric modulators of the AMPA receptor. CX717 has been shown to improve memory, attention, and learning in preclinical and clinical studies.
作用機序
1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide is a positive allosteric modulator of the AMPA receptor, which is a glutamate receptor that plays a critical role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide enhances the activity of the receptor and increases the influx of calcium ions into the neuron. This leads to the activation of downstream signaling pathways that promote synaptic plasticity and memory consolidation.
Biochemical and Physiological Effects
1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has been shown to improve memory, attention, and learning in preclinical and clinical studies. It has also been shown to enhance synaptic plasticity and increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has minimal side effects and does not produce significant changes in heart rate, blood pressure, or body temperature.
実験室実験の利点と制限
1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a well-established compound with a reproducible synthesis method. It has been extensively studied for its cognitive enhancing properties and has a well-known mechanism of action. 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has minimal side effects and can be administered orally or intravenously. However, 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has some limitations for lab experiments. It has a short half-life and may require frequent dosing to maintain its effects. 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide may also have limited efficacy in certain populations, such as elderly individuals or those with cognitive impairments.
将来の方向性
1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has several potential future directions for research. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of the AMPA receptor. Another area of interest is the investigation of 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide in combination with other cognitive enhancing compounds or therapies, such as exercise or cognitive training. 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide may also have potential therapeutic applications in various neurological and psychiatric disorders, and further research is needed to explore these possibilities. Additionally, the long-term safety and efficacy of 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide need to be further investigated in clinical trials.
合成法
The synthesis of 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide involves the reaction of 1-acetyl-4-piperidone with 2,4-dimethylphenylhydrazine in the presence of acetic anhydride. The resulting product is purified by recrystallization to obtain 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide in high yield and purity. This synthesis method has been well-established and is reproducible.
科学的研究の応用
1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, attention, and learning in preclinical and clinical studies. 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has also been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-acetyl-N-(2,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-4-5-15(12(2)10-11)17-16(20)14-6-8-18(9-7-14)13(3)19/h4-5,10,14H,6-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZDBZUGNPVNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2,4-dimethylphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297768.png)

![7-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5297782.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5297796.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5297808.png)
![3-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5297821.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5297830.png)
![ethyl 5-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5297838.png)



![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5297868.png)
![N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5297870.png)